molecular formula C48H63N11O10S3 B12420941 Nendratareotide CAS No. 2251119-65-8

Nendratareotide

Cat. No.: B12420941
CAS No.: 2251119-65-8
M. Wt: 1050.3 g/mol
InChI Key: QZHOOLOXUURHNN-AQLQTPEZSA-N
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Description

Nendratareotide is a peptide-drug conjugate that combines a peptide analog of somatostatin with the cytotoxin mertansine. This compound is designed to target somatostatin receptor 2 (SSTR2), which is overexpressed in certain types of cancer cells. By binding to these receptors, this compound delivers the cytotoxic agent directly to the cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nendratareotide is synthesized through a series of peptide coupling reactions. The peptide analog of somatostatin is first synthesized using solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified.

The cytotoxin mertansine is conjugated to the peptide through a cleavable linker. This conjugation is typically achieved using a thiol-maleimide reaction, where the thiol group on the peptide reacts with the maleimide group on the linker .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation with mertansine. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Nendratareotide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nendratareotide has several scientific research applications, including:

Mechanism of Action

Nendratareotide exerts its effects by binding to somatostatin receptor 2 on the surface of cancer cells. Upon binding, the compound is internalized into the cell, where the cleavable linker is broken down, releasing the cytotoxic mertansine. Mertansine then binds to microtubules, disrupting their function and leading to cell death. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .

Comparison with Similar Compounds

Uniqueness of Nendratareotide: this compound is unique due to its conjugation with the cytotoxin mertansine, which allows for targeted delivery of the cytotoxic agent to cancer cells. This targeted approach enhances the efficacy of the treatment while minimizing side effects, making it a promising candidate for cancer therapy .

Properties

CAS No.

2251119-65-8

Molecular Formula

C48H63N11O10S3

Molecular Weight

1050.3 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1

InChI Key

QZHOOLOXUURHNN-AQLQTPEZSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CS)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O

Origin of Product

United States

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